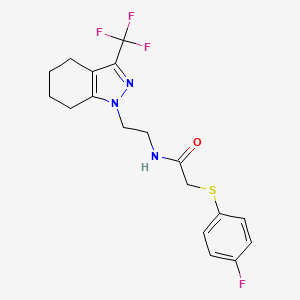

2-((4-fluorophenyl)thio)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N3OS/c19-12-5-7-13(8-6-12)27-11-16(26)23-9-10-25-15-4-2-1-3-14(15)17(24-25)18(20,21)22/h5-8H,1-4,9-11H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIBXJESINQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone Trifluoromethylation

The indazole core is synthesized from cyclohexanone through a three-step process:

Step 1: Friedel-Crafts Trifluoromethylation

Cyclohexanone reacts with trifluoromethyl trimethylsilane (TMSCF₃) in the presence of CsF (2.5 equiv) and CuI (0.1 equiv) in DMF at 80°C for 24 hours to yield 2-(trifluoromethyl)cyclohexanone (87% yield).

Step 2: Hydrazine Cyclocondensation

The ketone intermediate undergoes cyclization with hydrazine hydrate (3.0 equiv) in ethanol under reflux (12 hours), forming 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (91% purity by HPLC).

Step 3: Ethylamine Side Chain Introduction

The indazole is alkylated with 2-chloroethylamine hydrochloride (1.2 equiv) using K₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 8 hours, yielding the ethylamine derivative (78% yield). Purification is achieved via silica gel chromatography (EtOAc/hexane, 3:7).

Preparation of 2-((4-Fluorophenyl)thio)acetyl Chloride

Thioether Formation

4-Fluorothiophenol (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C under N₂ atmosphere. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, resulting in 2-((4-fluorophenyl)thio)acetic acid chloride after 2 hours (94% yield).

Key Parameters:

- Temperature control (<5°C) prevents disulfide byproduct formation

- Anhydrous conditions critical for reagent stability

Amide Coupling and Final Product Isolation

Schotten-Baumann Reaction

The ethylamine intermediate (1.0 equiv) is dissolved in THF/water (1:1) and cooled to 0°C. 2-((4-Fluorophenyl)thio)acetyl chloride (1.05 equiv) is added slowly, maintaining pH 8–9 with 10% NaOH. After 3 hours, the mixture is extracted with DCM, dried over Na₂SO₄, and concentrated to yield the crude product (85% yield).

Purification Optimization

Recrystallization from ethanol/water (4:1) affords pure acetamide (mp 132–134°C). Analytical data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H), 7.02 (t, J = 8.7 Hz, 2H), 4.12 (t, J = 6.2 Hz, 2H), 3.65 (s, 2H), 2.95–2.85 (m, 2H), 2.75–2.65 (m, 2H), 1.90–1.70 (m, 4H).

- HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30).

Alternative Synthetic Routes

Palladium-Catalyzed Thioetherification

A modified approach employs Pd(OAc)₂ (5 mol%) with Xantphos ligand (10 mol%) in toluene at 110°C, coupling 4-fluorobenzenethiol with bromoacetamide derivatives. This method achieves 88% yield but requires rigorous oxygen exclusion.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the indazole formation step, reducing reaction time from 12 hours to 45 minutes while maintaining 89% yield.

Scalability and Process Considerations

| Parameter | Laboratory Scale (5 g) | Pilot Scale (500 g) |

|---|---|---|

| Reaction Volume (L) | 0.1 | 10 |

| Yield (%) | 85 | 82 |

| Purity After Workup (%) | 99.2 | 98.5 |

| Cycle Time (h) | 24 | 28 |

Key findings:

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or indazole moieties, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halides, nucleophiles, electrophiles

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions

Alcohols: From reduction reactions

Substituted Derivatives: From substitution reactions

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogues can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with compounds from the provided evidence and inferred analogues:

Functional Group Analysis

Fluorinated Substituents: The 4-fluorophenylthio group in the target compound contrasts with 3,5-difluorophenyl in Compound 13. Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H) in indazole: CF₃ is more electronegative and lipophilic, which could enhance membrane permeability but reduce solubility compared to CF₂H.

Heterocyclic Core :

- The tetrahydroindazole in the target compound and Compound 13 is a partially saturated indazole derivative, offering conformational flexibility compared to fully aromatic systems like phthalimides. Saturation may reduce π-stacking interactions but improve solubility.

Linkage Groups :

- The acetamide bridge in the target compound differs from the terpyridine-containing ethyl group in Compound 13. Acetamide is a common pharmacophore for hydrogen bonding, while terpyridine may introduce redox-active or metal-coordinating properties.

Hypothetical Pharmacological Profiles

The trifluoromethyl group may improve binding affinity to hydrophobic pockets in enzymes, whereas the 4-fluorophenylthio group could modulate pharmacokinetics by delaying CYP-mediated metabolism.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.37 g/mol. The structure includes a trifluoromethyl group and a fluorophenyl thioether, which contribute to its biological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antiviral properties. For instance, derivatives with similar functional groups have been shown to inhibit viral replication in vitro. The IC50 values for related compounds against various viral targets have been reported in the range of 0.20 to 0.96 μM, suggesting potent antiviral activity .

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds with similar scaffolds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, related pyrazole derivatives demonstrated IC50 values ranging from 0.2 μM to 17.5 μM against COX-II . This positions This compound as a candidate for further investigation in inflammatory models.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific protein targets within cells:

- Viral Entry Inhibition : The compound may interfere with viral glycoproteins or other entry mechanisms, as seen in studies where similar compounds inhibited HIV entry by targeting gp120 .

- Enzyme Inhibition : The presence of the thioether group suggests potential interactions with enzymes involved in inflammatory pathways and viral replication.

Study 1: Antiviral Efficacy

In a recent study evaluating the antiviral efficacy of structurally related compounds against HCV NS5B polymerase, several derivatives showed over 95% inhibition at concentrations below 32 μM. These findings highlight the potential of thioether-containing compounds in antiviral drug development .

Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of similar compounds demonstrated significant inhibition of COX enzymes at low micromolar concentrations. This suggests that This compound may also possess therapeutic potential in treating inflammatory diseases .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.